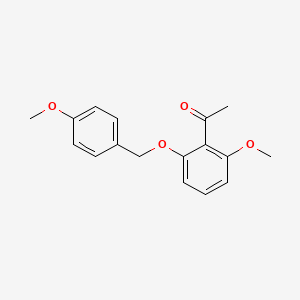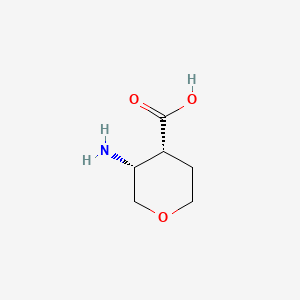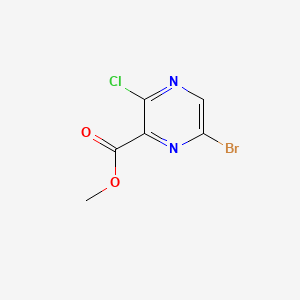
Methyl 6-bromo-3-chloropyrazine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-3-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4BrClN2O2. It is a derivative of pyrazine, characterized by the presence of bromine and chlorine atoms at the 6th and 3rd positions, respectively, and a carboxylate ester group at the 2nd position. This compound is often used in various chemical synthesis processes and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6-bromo-3-chloropyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination and chlorination of pyrazine derivatives. The reaction typically starts with pyrazine-2-carboxylic acid, which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. Finally, the carboxylic acid group is esterified using methanol and a suitable acid catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and catalysts used are often optimized for cost-effectiveness and efficiency.
化学反应分析
Types of Reactions
Methyl 6-bromo-3-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be formed.
Oxidation Products: Oxidized derivatives such as pyrazine-2,3-dicarboxylic acid.
Reduction Products: Reduced derivatives with fewer halogen atoms.
Hydrolysis Products: Pyrazine-2-carboxylic acid.
科学研究应用
Methyl 6-bromo-3-chloropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of methyl 6-bromo-3-chloropyrazine-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction processes. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to potential biological effects. The exact pathways and targets are subject to ongoing research.
相似化合物的比较
Similar Compounds
- Methyl 3-bromo-6-chloropyrazine-2-carboxylate
- Methyl 5-bromopyridine-2-carboxylate
- Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
Uniqueness
Methyl 6-bromo-3-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and potential biological activity. Its combination of bromine and chlorine atoms, along with the ester group, makes it a versatile intermediate for various synthetic applications .
属性
IUPAC Name |
methyl 6-bromo-3-chloropyrazine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDHAIWCZRNOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
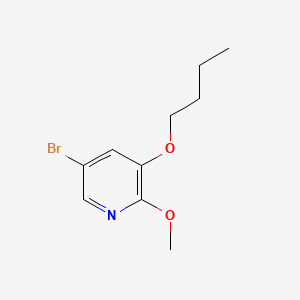

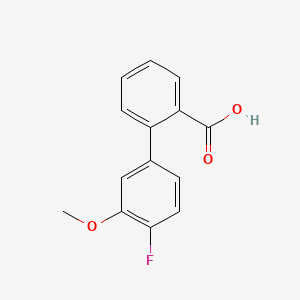
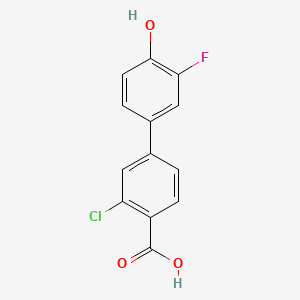
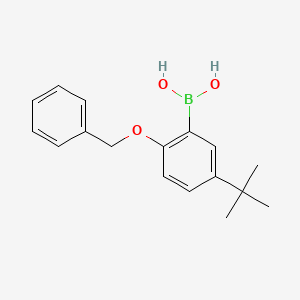
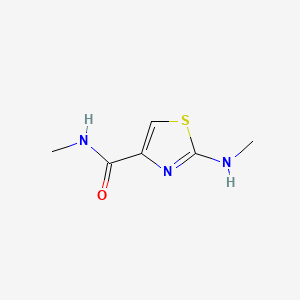
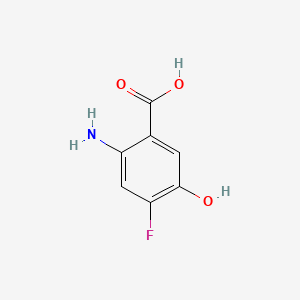
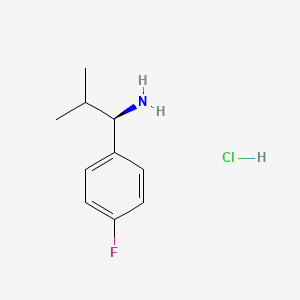

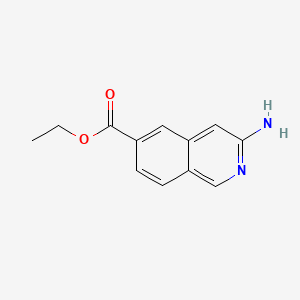
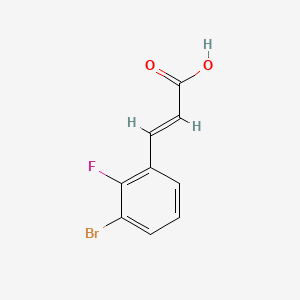
![9-BOC-3,5-DIOXO-2,9-DIAZASPIRO[5.5]UNDECANE](/img/structure/B578684.png)
